molecular formula C13H10O2S B12563293 9H-Thioxanthene-1,9-diol CAS No. 144092-73-9

9H-Thioxanthene-1,9-diol

Cat. No.: B12563293
CAS No.: 144092-73-9
M. Wt: 230.28 g/mol
InChI Key: QRJOUKSHDFHOBN-UHFFFAOYSA-N
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Description

9H-Thioxanthene-1,9-diol is an organic compound belonging to the thioxanthene family It is characterized by a thioxanthene core structure with hydroxyl groups at the 1 and 9 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Thioxanthene-1,9-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioxanthone with reducing agents to introduce hydroxyl groups at the desired positions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

9H-Thioxanthene-1,9-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

Mechanism of Action

The mechanism of action of 9H-Thioxanthene-1,9-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Thioxanthene-1,9-diol is unique due to the presence of hydroxyl groups at specific positions, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that other thioxanthene derivatives may not be suitable for .

Properties

CAS No.

144092-73-9

Molecular Formula

C13H10O2S

Molecular Weight

230.28 g/mol

IUPAC Name

9H-thioxanthene-1,9-diol

InChI

InChI=1S/C13H10O2S/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7,13-15H

InChI Key

QRJOUKSHDFHOBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C(C=CC=C3S2)O)O

Origin of Product

United States

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